8-Chloropyrido[2,3-b]pyrazine
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Overview
Description
8-Chloropyrido[2,3-b]pyrazine is a nitrogen-containing heterocyclic compound . It has a molecular weight of 165.58 and its IUPAC name is 8-chloropyrido[2,3-b]pyrazine . The InChI code for this compound is 1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H .
Synthesis Analysis
Pyrrolopyrazine derivatives, which include 8-Chloropyrido[2,3-b]pyrazine, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives has also been reported .Molecular Structure Analysis
The molecular structure of 8-Chloropyrido[2,3-b]pyrazine includes a pyrrole ring and a pyrazine ring . The InChI key for this compound is JVLXOXUSFFORHY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
8-Chloropyrido[2,3-b]pyrazine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Electrochemical DNA Sensing, Nonlinear Optical Properties, and Biological Activity
- Scientific Field : Biochemistry and Optics .
- Summary of the Application : Pyrido[2,3-b]pyrazine based heterocyclic compounds have been synthesized and used in electrochemical sensing of DNA, in vitro antioxidant, and antiurease activity . They also have remarkable contributions towards nonlinear optical (NLO) technological applications .
- Methods of Application : The chemical structures of these compounds were ascertained by spectral techniques (NMR, FT-IR). Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory were executed to obtain spectroscopic and electronic properties .
- Results or Outcomes : High NLO response revealed that these compounds had very remarkable contributions towards NLO technological applications .
Biological Activities of Pyrrolopyrazine Derivatives
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has been employed in different applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been used .
- Results or Outcomes : Compounds with this scaffold have widely exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
High-Performance OLEDs
- Scientific Field : Material Science .
- Summary of the Application : Pyrido[2,3-b]pyrazine-based full-color fluorescent materials have been used for high-performance OLEDs . High photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system are two crucial issues for cost-effective multicolor display applications .
- Methods of Application : A new tailor-made fluorescent core (pyrido[2,3-b]pyrazine) is designed and synthesized . Through systematically fine-tuning the band gap, the versatile pyrido[2,3-b]pyrazine family exhibits a wide range of emissions spanning the entire visible region from blue to red .
- Results or Outcomes : By reasonable choice of donor units, two thermally activated delayed fluorescence (TADF) molecules are obtained and the resulting OLEDs exhibit a yellow emission and an orange emission with high EQEs of up to 20.0% and 15.4%, respectively .
Antibacterial, Antifungal, and Antiviral Activities
- Scientific Field : Medicinal Chemistry .
- Summary of the Application : Pyrrolo[1,2-a]pyrazine derivatives have exhibited more antibacterial, antifungal, and antiviral activities .
- Methods of Application : Various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods have been used .
- Results or Outcomes : Pyrrolo[1,2-a]pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo[2,3-b]pyrazine derivatives showed more activity on kinase inhibition .
Safety And Hazards
properties
IUPAC Name |
8-chloropyrido[2,3-b]pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLXOXUSFFORHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)N=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloropyrido[2,3-b]pyrazine |
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